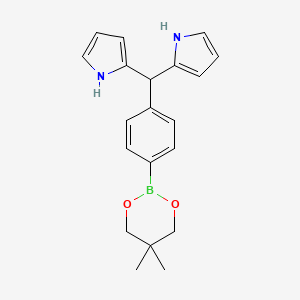

5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane

描述

Chemical Identity and Nomenclature

The compound this compound is systematically identified by its Chemical Abstracts Service registry number 1025707-99-6. The molecular formula C₂₀H₂₃BN₂O₂ corresponds to a molecular weight of 334.22 daltons, reflecting the integration of multiple functional domains within a single molecular framework. The International Union of Pure and Applied Chemistry nomenclature describes this compound as 1H-Pyrrole, 2,2'-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene]bis-, providing a systematic description of its structural connectivity.

Alternative nomenclature systems recognize this compound as 4-Di(pyrrol-2-yl)methylphenylboronic acid, neopentylglycol ester, which emphasizes the protected boronic acid functionality. This naming convention highlights the presence of the neopentyl glycol protecting group, which forms the 5,5-dimethyl-1,3,2-dioxaborinane ring system. The compound belongs to the broader classification of boronic acids and derivatives, positioning it within a family of organoboron compounds with significant synthetic utility.

The structural architecture of this molecule consists of three distinct functional regions: a central phenyl ring bearing the protected boronic acid substituent at the para position, and two pyrrole rings connected through a methylene bridge to the central aromatic system. The 5,5-dimethyl-1,3,2-dioxaborinane ring serves as a cyclic protecting group for the boronic acid, providing enhanced stability and improved handling characteristics compared to the free boronic acid.

Historical Context in Boron-Containing Dipyrromethane Research

The development of boron-containing dipyrromethane compounds represents a significant evolution in the field of organoboron chemistry, building upon foundational work established in the late 1960s. The original synthesis of boron-dipyrromethene complexes was pioneered by Treibs and Kreuzer in 1968, who first described the preparation of stable boron-dipyrromethene dyes through the complexation of dipyrromethenes with boron trifluoride. This seminal work established the theoretical framework for incorporating boron atoms into dipyrromethene systems, creating fluorescent compounds with exceptional photophysical properties.

The historical progression of dipyrromethane synthesis methodologies has been characterized by continuous refinement of synthetic approaches and expanding structural diversity. Early synthetic routes primarily focused on the acid-catalyzed condensation of pyrrole derivatives with aldehydes, employing catalysts such as trifluoroacetic acid and boron trifluoride diethyl etherate. These classical methods provided access to basic dipyrromethane structures but often suffered from limited yields and formation of undesired oligomeric byproducts.

Subsequent developments in the field introduced more sophisticated protecting group strategies and alternative catalytic systems. The incorporation of boron-containing substituents into dipyrromethane frameworks emerged as a strategic approach for creating building blocks capable of further functionalization. The development of boronic acid derivatives protected with various diol systems, including neopentyl glycol, represented a crucial advancement in creating stable, isolable intermediates for complex synthetic sequences.

The evolution toward more complex boron-containing dipyrromethane derivatives reflects the growing understanding of structure-property relationships in these systems. Researchers recognized that the electronic properties of the dipyrromethane core could be systematically modified through the introduction of electron-withdrawing or electron-donating substituents, including boron-containing functional groups. This insight led to the development of compounds like this compound, which combines the synthetic versatility of protected boronic acids with the photochemical utility of dipyrromethane systems.

Contemporary research in boron-containing dipyrromethane chemistry has expanded to encompass sophisticated synthetic methodologies, including metal-catalyzed coupling reactions and advanced protecting group strategies. The field has benefited from improved understanding of reaction mechanisms, leading to more efficient synthetic routes and access to previously challenging molecular architectures. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular frameworks with high efficiency and selectivity.

Role in the Boron-Dipyrromethene Dye Family

The compound this compound occupies a central position within the broader family of boron-dipyrromethene dyes, functioning as a crucial synthetic intermediate in the preparation of sophisticated fluorescent materials. Boron-dipyrromethene dyes, commonly known in the literature by their abbreviated designation, represent one of the most versatile classes of fluorophores available to contemporary researchers, combining exceptional photophysical properties with remarkable synthetic accessibility.

The photophysical characteristics that define boron-dipyrromethene dyes include high fluorescence quantum yields, sharp absorption and emission bands, and exceptional photochemical stability. These properties arise from the unique electronic structure of the boron-dipyrromethene core, in which the boron atom serves to rigidify the dipyrromethene system and enhance its fluorescent properties. The formal negative charge localized on the boron atom, coupled with the delocalized positive charge across the dipyrromethene system, creates a stable electronic configuration that is resistant to photodegradation.

Within this framework, compounds like this compound serve as essential building blocks for the construction of more complex fluorescent architectures. The protected boronic acid functionality provides a reactive handle for subsequent chemical transformations, enabling the incorporation of additional functional groups or the construction of larger molecular assemblies through cross-coupling reactions. This synthetic versatility is particularly valuable in the development of multi-chromophore systems and light-harvesting arrays.

The structural design of this particular dipyrromethane derivative reflects contemporary approaches to building block synthesis in fluorescent dye chemistry. The neopentyl glycol protecting group provides enhanced stability compared to free boronic acids while maintaining the potential for selective deprotection and further functionalization. This balance between stability and reactivity is crucial for multi-step synthetic sequences leading to complex fluorescent materials.

Research applications of boron-dipyrromethene dyes synthesized from building blocks like this compound span numerous scientific disciplines. In biomedical research, these compounds serve as fluorescent labels for biomolecules, enabling high-resolution imaging and tracking of cellular processes. The exceptional photostability of boron-dipyrromethene dyes makes them particularly valuable for long-term imaging studies where photobleaching of conventional fluorophores would be problematic.

Materials science applications have leveraged the unique properties of boron-dipyrromethene dyes in the development of light-harvesting systems and photonic materials. The ability to fine-tune the photophysical properties through structural modification has enabled the creation of materials with precisely controlled absorption and emission characteristics. The modular nature of synthetic building blocks like this compound facilitates the systematic exploration of structure-property relationships in these complex systems.

| Application Area | Key Properties | Synthetic Advantages |

|---|---|---|

| Biomedical Imaging | High fluorescence quantum yield, photostability | Facile bioconjugation through boronic acid functionality |

| Materials Science | Tunable absorption/emission, thermal stability | Modular synthesis enabling systematic property modification |

| Analytical Chemistry | Sharp spectral bands, chemical stability | Selective functionalization for sensor development |

| Photocatalysis | Light absorption, electron transfer capability | Controlled electronic properties through structural design |

The continued development of boron-dipyrromethene chemistry has been driven by the recognition that these systems offer unprecedented opportunities for the rational design of fluorescent materials with tailored properties. The availability of synthetic building blocks like this compound has accelerated progress in this field by providing researchers with reliable access to key intermediates for complex synthetic sequences. The protected boronic acid functionality serves as a versatile synthetic handle, enabling the construction of elaborate molecular architectures through well-established cross-coupling methodologies.

属性

IUPAC Name |

2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,19,22-23H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNBORWRYAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3=CC=CN3)C4=CC=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585991 | |

| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-99-6 | |

| Record name | 1H-Pyrrole, 2,2′-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It is known to be a building block compound useful for creating porphyrins. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They play crucial roles in biochemical processes such as oxygen transport and photosynthesis.

生物活性

5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 5123-13-7 |

| Molecular Formula | C18H20B2N4O2 |

| Molecular Weight | 350.25 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of dipyrromethanes typically involves the condensation of pyrrole with aldehydes. The addition of 5,5-Dimethyl-1,3,2-dioxaborinane enhances the yield and stability of the resultant dipyrromethane structure. Recent studies have demonstrated that modifying the substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which may contribute to its protective effects against oxidative stress .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Case Studies

- In Vitro Studies : A study on the cytotoxic effects of various dipyrromethanes revealed that those with substituted phenyl groups exhibited enhanced activity against human cancer cell lines compared to their unsubstituted counterparts. The presence of the dioxaborinane moiety was crucial for this enhancement .

- Animal Models : Research involving animal models demonstrated that administration of this compound led to reduced tumor growth in xenograft models. This effect was associated with increased levels of apoptotic markers in tumor tissues .

科学研究应用

Porphyrin Synthesis

One of the primary applications of 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is as a building block for porphyrins. Porphyrins are essential compounds in various biological systems and have significant industrial applications. The compound facilitates the formation of porphyrin structures through condensation reactions, which are vital for creating complex molecular architectures used in catalysis and as photosensitizers in photodynamic therapy .

Photonic Devices

The compound's unique optical properties make it suitable for use in photonic devices. Its ability to absorb and emit light at specific wavelengths allows it to be incorporated into organic light-emitting diodes (OLEDs) and solar cells. Research indicates that dipyrromethane derivatives can enhance the efficiency of these devices due to their favorable charge transport properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity. Preliminary studies have indicated that derivatives of this compound could act as anti-cancer agents by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .

Case Study 1: Synthesis of Functionalized Porphyrins

A study demonstrated the successful synthesis of functionalized porphyrins using this compound as a precursor. The resulting porphyrins showed enhanced stability and solubility compared to traditional porphyrins, making them suitable for biological applications such as imaging and drug delivery systems.

Case Study 2: Development of Organic Photonic Materials

Research conducted on the incorporation of this compound into organic photonic materials revealed significant improvements in device performance metrics. The study highlighted the compound's role in improving charge mobility and reducing energy losses in OLEDs, leading to brighter and more efficient displays.

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Porphyrin Synthesis | Building block | Facilitates complex molecular structures |

| Photonic Devices | Optical material | Enhances light absorption/emission |

| Medicinal Chemistry | Potential therapeutic agent | Possible anti-cancer properties |

化学反应分析

Reaction Conditions:

-

Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv) or BF₃·Et₂O

-

Molar Ratio : Pyrrole/aldehyde = 40:1

-

Time : 15–60 min at room temperature

-

Yield : Typically 60–92% for analogous meso-aryl dipyrromethanes .

Key Observations :

-

The boronate group remains intact under these conditions, with no reported hydrolysis or decomposition .

-

Side products (e.g., tripyrranes) are minimized by optimizing the pyrrole/aldehyde ratio and reaction time .

Functionalization via Boronate Ester

The 5,5-dimethyl-1,3,2-dioxaborinane moiety enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Example Reaction:

Applications :

-

The boronate group facilitates modular derivatization for applications in materials science or catalysis .

Reaction Pathway:

-

Condensation : Dipyrromethane reacts with a second aldehyde (e.g., 4-iodobenzaldehyde) in CHCl₃ or CH₂Cl₂.

-

Oxidation : Addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the intermediate to the porphyrin macrocycle.

Challenges :

-

Steric hindrance from the bulky boronate group may reduce porphyrin yields compared to less encumbered analogs .

Stability Under Acidic Conditions:

-

The dioxaborinane group is stable under TFA and BF₃·Et₂O catalysis during dipyrromethane synthesis .

-

Prolonged exposure to strong acids (e.g., HCl) may lead to hydrolysis of the boronate ester .

Purification:

-

Flash chromatography on silica gel (neutral conditions with triethylamine) prevents decomposition of the dipyrromethane .

Example Coordination:

| Metal Complex | Details |

|---|---|

| Ligand | 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl)dipyrromethane |

| Metal | Ga(III) or Zn(II) |

| Application | Fluorescent sensors or catalytic frameworks . |

Electrochemical Polymerization

The compound can undergo electrochemical polymerization to form conductive polymers, leveraging the redox activity of the dipyrromethane core .

| Parameter | Details |

|---|---|

| Electrolyte | 0.1 M TBAPF₆ in CH₃CN |

| Potential Range | −0.5 to +1.5 V vs Ag/AgCl |

| Application | Selective detection of small molecules (e.g., salicylic acid) . |

相似化合物的比较

a) Neopentyl Glycol Boronic Esters

Neopentyl glycol esters are renowned for enhanced stability compared to pinacol boronic esters due to steric hindrance from the bulky neopentyl group. For example, the synthesis of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane employs (dppf)PdCl₂ and 1,4-dioxane under reflux, achieving yields of 75.6–82.2% . Comparable boronates, such as 2-(2,2-dimethyl-1,3,5-dioxaborinan-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane (used in ), may exhibit lower yields (<70%) under similar conditions due to reduced steric protection .

b) Dipyrromethane Derivatives

Dipyrromethanes are critical precursors in porphyrin synthesis. Unlike simpler dipyrromethanes (e.g., unsubstituted analogs), the boronic ester group in this compound enables functionalization via cross-coupling reactions, expanding its utility in materials science. For instance, its phenyl-boronic ester moiety facilitates conjugation with aryl halides, a feature absent in non-boronated dipyrromethanes .

Stability and Reactivity

Commercial Availability

Per , the compound is listed under suppliers like USA Chemical Suppliers with identifiers such as AGN-PC-00YV3B and CTK8E7335 . This commercial availability contrasts with research-only boronates, underscoring its industrial relevance.

准备方法

Synthesis of 4-Formylphenylboronate Ester Intermediate

A common approach involves preparing a 4-formylphenylboronate ester as a key intermediate. This is achieved by:

Starting from 4-bromobenzaldehyde or 4-iodobenzaldehyde.

Performing a Miyaura borylation reaction using bis(pinacolato)diboron or 5,5-dimethyl-1,3,2-dioxaborinane under palladium catalysis to install the boronate ester group at the para-position.

This step yields 4-(5,5-dimethyl-1,3,2-dioxaborinane)benzaldehyde.

Acid-Catalyzed Condensation to Form Dipyrromethane

The boronate ester-substituted benzaldehyde is then reacted with pyrrole under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to promote condensation.

Typically, two equivalents of pyrrole are condensed with one equivalent of the aldehyde to form the dipyrromethane.

The reaction is conducted in an inert solvent such as dichloromethane or chloroform at low temperature to control the reaction rate and avoid polymerization.

The product, this compound, is isolated by standard workup procedures including extraction, washing, and purification by column chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Miyaura borylation | 4-bromobenzaldehyde, Pd(dppf)Cl2, 5,5-dimethyl-1,3,2-dioxaborinane, KOAc | DMSO or dioxane | 80-90 °C | 70-85 | Inert atmosphere, argon or nitrogen |

| Dipyrromethane formation | Boronate ester benzaldehyde, pyrrole, TFA (catalytic) | CH2Cl2 or CHCl3 | 0 °C to RT | 60-75 | Acid catalysis, short reaction time |

Analytical and Purification Techniques

Purification: The crude product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents.

Characterization: The compound is characterized by NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and sometimes X-ray crystallography to confirm the boronate ester structure.

Research Findings and Optimization

The choice of boronate ester protecting group (5,5-dimethyl-1,3,2-dioxaborinane) provides enhanced stability compared to simple pinacol boronates, facilitating downstream transformations such as Suzuki coupling or porphyrin synthesis.

Acid-catalyzed condensation conditions are optimized to minimize side reactions such as polymerization or over-condensation, which can reduce yields.

Use of mild temperatures and inert atmosphere during borylation and condensation steps improves product purity and yield.

The compound serves as a versatile intermediate in porphyrin chemistry, allowing for further functionalization at the boronate ester site.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome | Challenges |

|---|---|---|---|

| Borylation of 4-bromobenzaldehyde | Pd catalyst, 5,5-dimethyl-1,3,2-dioxaborinane, KOAc, DMSO, 80-90 °C | Formation of boronate ester aldehyde | Requires inert atmosphere, sensitive to moisture |

| Acid-catalyzed condensation | Pyrrole, TFA catalyst, CH2Cl2, 0 °C to RT | Formation of dipyrromethane core | Polymerization risk, acid sensitivity |

常见问题

Basic Question: What are the optimal synthetic routes for preparing 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. Key parameters include:

- Catalyst systems : NiCl₂(1,3-bis(diphenylphosphino)propane) and PdCl₂(dppf) achieve yields up to 91% under inert atmospheres .

- Solvent/temperature : Toluene at 100°C for 2 hours is optimal for aryl mesylate coupling .

- Base : Triethylamine is critical for neutralizing acidic byproducts and stabilizing intermediates .

Methodological adjustments (e.g., zinc as a reductant) can mitigate side reactions. Validate purity via HPLC or GC-MS post-synthesis.

Advanced Question: How can mechanistic studies resolve contradictions in reaction pathways for boronate-containing dipyrromethanes?

Answer:

Contradictions in reaction pathways (e.g., unexpected byproducts or stereochemical outcomes) require:

- Isotopic labeling : Use deuterated solvents or ¹⁰B/¹¹B isotopes to track boron migration .

- Computational modeling : Density Functional Theory (DFT) simulations can predict transition states and regioselectivity in cross-couplings .

- In-situ monitoring : Real-time NMR or IR spectroscopy identifies transient intermediates, clarifying competing pathways .

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm dipyrromethane backbone symmetry and phenyl-boronate substitution patterns .

- ¹¹B NMR : Validates boronate ester integrity (δ ~30 ppm for dioxaborinane) .

- X-ray crystallography : Resolves steric effects from 5,5-dimethyl groups on the dioxaborinane ring .

Advanced Question: How can researchers address discrepancies in spectral data during structural elucidation?

Answer:

Discrepancies (e.g., unexpected peaks in NMR) demand:

- Multi-technique cross-validation : Compare HPLC retention times with mass spectrometry (HRMS) to rule out impurities .

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in the dipyrromethane core) .

- Crystallographic refinement : Override ambiguous NOE correlations with single-crystal data .

Basic Question: What experimental designs are robust for studying this compound’s photophysical properties?

Answer:

- Time-resolved fluorescence : Assess excited-state dynamics using pulsed lasers .

- Solvatochromism studies : Correlate emission shifts with solvent polarity to probe charge-transfer character .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability for applications in optoelectronic devices .

Advanced Question: How to design environmental fate studies for boron-containing dipyrromethanes?

Answer:

- Abiotic degradation : Simulate hydrolysis (pH 3–10 buffers) and UV exposure to track boronate ester cleavage .

- Biotic assays : Use microbial consortia to assess biodegradation half-lives via LC-MS .

- Partition coefficients : Measure log P (octanol-water) to model bioaccumulation risks .

Basic Question: What computational frameworks predict the compound’s electronic properties?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps .

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate π-conjugation .

Advanced Question: How to optimize catalytic systems for asymmetric derivatization of this compound?

Answer:

- Chiral ligands : Test Rh(I) complexes with (R)-BINAP for enantioselective C–H functionalization (e.g., yields ~56% in dioxane at 60°C) .

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC after Pd-catalyzed couplings .

Basic Question: What are standard protocols for evaluating chemical stability in storage?

Answer:

- Accelerated aging : Store under Ar at 40°C/75% RH for 4 weeks; monitor decomposition via TGA and ¹¹B NMR .

- Light sensitivity : Use amber vials and assess photodegradation under simulated solar irradiation .

Advanced Question: How to reconcile conflicting data in structure-activity relationships (SAR) for boronate dipyrromethanes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。